molecular formula C18H27N3O2 B6640145 N-[(1-benzylpyrrolidin-2-yl)methyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide

N-[(1-benzylpyrrolidin-2-yl)methyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide

Cat. No.: B6640145
M. Wt: 317.4 g/mol
InChI Key: TULKYIWFIFFKJX-UHFFFAOYSA-N
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Description

N-[(1-benzylpyrrolidin-2-yl)methyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide is a complex organic compound featuring a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzylpyrrolidin-2-yl)methyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the alkylation of pyrrolidine derivatives followed by amide formation. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzylpyrrolidin-2-yl)methyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(1-benzylpyrrolidin-2-yl)methyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-benzylpyrrolidin-2-yl)methyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.

    Pyrrolidine-2,5-dione: Known for its use in medicinal chemistry.

    Prolinol: A hydroxylated pyrrolidine with distinct properties.

Uniqueness

N-[(1-benzylpyrrolidin-2-yl)methyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[(1-benzylpyrrolidin-2-yl)methyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c22-14-17-9-5-11-21(17)18(23)19-12-16-8-4-10-20(16)13-15-6-2-1-3-7-15/h1-3,6-7,16-17,22H,4-5,8-14H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULKYIWFIFFKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)CNC(=O)N3CCCC3CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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